N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Description
N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy groups and a carbamothioyl group attached to a dimethylphenyl ring. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-26-18-12-16(13-19(27-7-2)20(18)28-8-3)21(25)24-22(29)23-17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSVRIGNSXZVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a corresponding amine.
Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethylphenyl)carbamothioyl]-2-thiophenecarboxamide
- N-{[(2,5-dimethylphenyl)carbamothioyl]amino}formamide
- N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
Uniqueness
N-[(2,5-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide stands out due to its triethoxybenzamide core, which imparts unique chemical properties and potential biological activities. The presence of multiple ethoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
